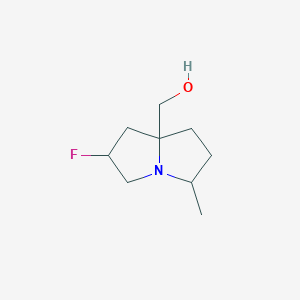![molecular formula C15H11F3N2O2S B12951821 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12951821.png)
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a tosyl group at the 1-position and a trifluoromethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a 4-(trifluoromethyl)pyridine derivative with a tosylating agent in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various tosyl-free derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrrolo[2,3-b]pyridine core .
Wissenschaftliche Forschungsanwendungen
1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The tosyl group can also participate in covalent bonding with target proteins, leading to irreversible inhibition .
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the tosyl group, resulting in different reactivity and applications.
1-Tosylpyrrole: Contains the tosyl group but lacks the trifluoromethyl group, affecting its chemical properties and biological activity.
1-Tosyl-4-methyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group, leading to different electronic properties.
Uniqueness: 1-Tosyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the tosyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the tosyl group provides a reactive site for further functionalization .
Eigenschaften
Molekularformel |
C15H11F3N2O2S |
|---|---|
Molekulargewicht |
340.3 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H11F3N2O2S/c1-10-2-4-11(5-3-10)23(21,22)20-9-7-12-13(15(16,17)18)6-8-19-14(12)20/h2-9H,1H3 |
InChI-Schlüssel |
FPJCYDBAKPLRHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



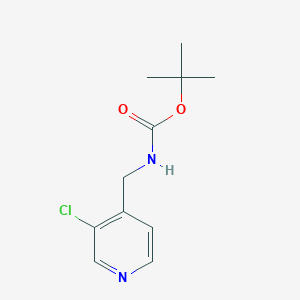
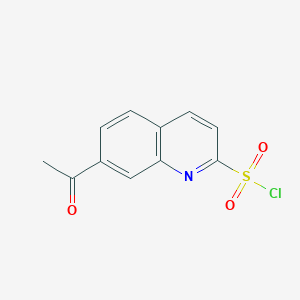
![3,6-Diazabicyclo[3.2.0]heptan-7-one](/img/structure/B12951750.png)
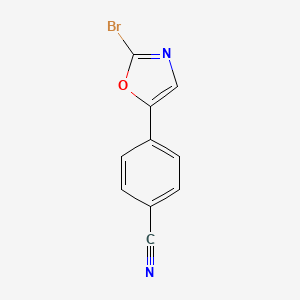



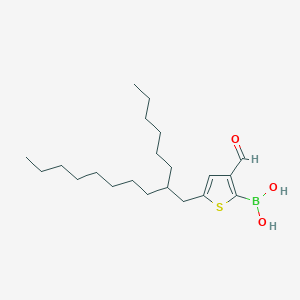

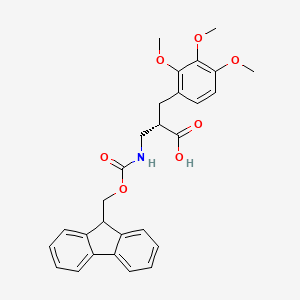
![(R)-3-((4'-Chloro-[1,1'-biphenyl]-2-yl)methyl)-N-((4-(((R)-4-(dimethylamino)-1-(phenylthio)butan-2-yl)amino)-3-nitrophenyl)sulfonyl)-2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline-8-carboxamide](/img/structure/B12951816.png)
![Methyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-1-carboxylate](/img/structure/B12951824.png)
